
(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” is an organic compound with the chemical formula C20H21NO5. It belongs to the class of boronic acids, which are essential in various chemical and biological applications.
- The compound features a boronic acid functional group (B(OH)2) attached to a phenyl ring, which in turn is connected to a fluorenyl group. This unique structure makes it interesting for both synthetic chemistry and biological studies.
Preparation Methods
- Synthetic routes for this compound involve a two-step process:
Friedel–Crafts Reaction: The fluorenyl group is introduced via a Friedel–Crafts reaction between fluorene and an appropriate derivative of benzene (e.g., benzoyl chloride). Lewis acid catalysts (such as aluminum chloride) promote this reaction.
Oxidation: The resulting intermediate undergoes oxidation to form the boronic acid. Common oxidants include hydrogen peroxide (H2O2) or other peroxides.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
Reactivity: Boronic acids are versatile in organic synthesis. They participate in various reactions, including Suzuki–Miyaura cross-coupling, Chan–Lam coupling, and Buchwald–Hartwig amination.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and substituents involved.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Boronic acids can interact with biological molecules (e.g., enzymes) due to their reversible binding to diols.
Medicine: Investigated for potential drug development (e.g., proteasome inhibitors).
Industry: Employed in materials science and catalysis.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. For example:
- As a proteasome inhibitor, it disrupts protein degradation pathways, affecting cell survival and proliferation.
- As a ligand in catalysis, it coordinates with transition metals to facilitate chemical transformations.
Comparison with Similar Compounds
- Similar compounds include other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. the unique fluorenyl group in “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” sets it apart.
Properties
CAS No. |
921198-22-3 |
|---|---|
Molecular Formula |
C20H18BNO2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
[2-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)19-12-6-1-7-14(19)13-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,20,22-24H,13H2 |
InChI Key |
RXCQNVWQPDNLNB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


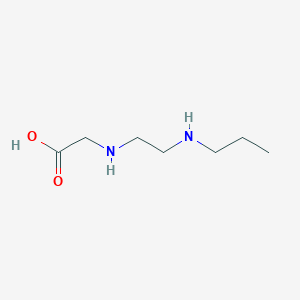
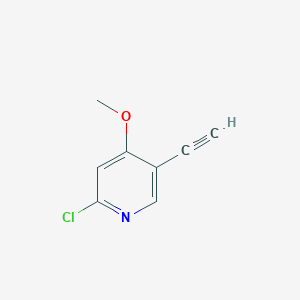
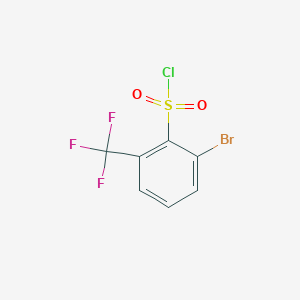
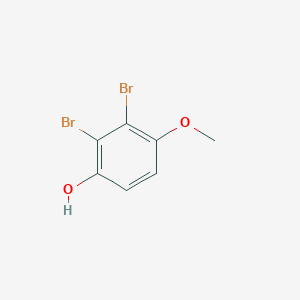
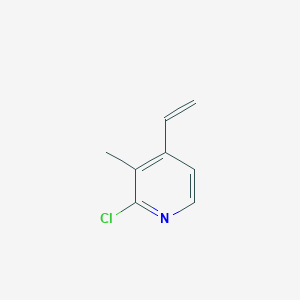
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
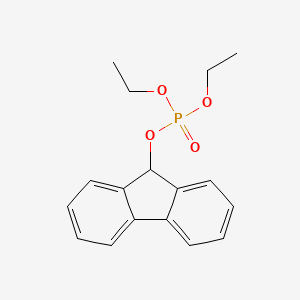
![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
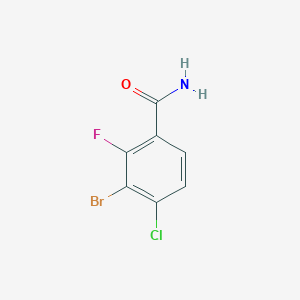
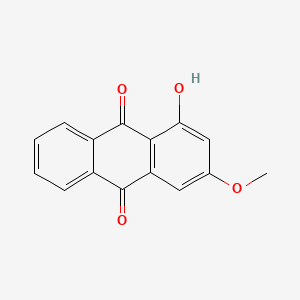
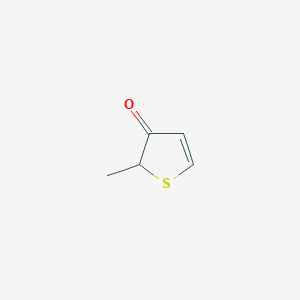
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

